1-(3-Methoxy-1h-pyrrol-2-yl)ethanone
Description
Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry
Pyrrole and its derivatives are of paramount importance in organic chemistry, serving as versatile building blocks for the synthesis of a vast array of complex molecules. chemsynthesis.comnih.gov The aromaticity of the pyrrole ring, which arises from the delocalization of six π-electrons over the five-membered ring, confers it with significant stability. hmdb.ca However, the presence of the nitrogen atom introduces a degree of reactivity that allows for a rich and diverse chemistry. mdpi.com
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. nist.govnih.gov The pyrrole ring is a quintessential example of such a scaffold. nih.govnih.gov Its ability to be readily functionalized at various positions allows for the creation of large and diverse chemical libraries. bldpharm.com The nitrogen atom can act as a hydrogen bond donor, while the C-H bonds can be substituted to introduce a wide range of functional groups, influencing the molecule's steric and electronic properties. nist.gov This versatility has led to the development of numerous synthetic methodologies aimed at constructing and modifying the pyrrole core. organic-chemistry.org
The pyrrole nucleus is a recurring motif in a multitude of natural products, underscoring its fundamental role in biology. foodb.canih.gov Perhaps the most well-known examples are the porphyrins, which form the core of heme (in hemoglobin and myoglobin) and chlorophyll, the pigments essential for oxygen transport and photosynthesis, respectively. acs.org Other notable natural products containing the pyrrole ring include vitamin B12, bile pigments such as bilirubin, and a variety of alkaloids and antibiotics. nih.govacs.org The widespread presence of the pyrrole core in these vital biomolecules highlights its evolutionary significance and its role in fundamental life processes.
Contextualizing Substituted Pyrrole Research
The study of substituted pyrroles is a vast and active area of research, driven by the quest for new pharmaceuticals, agrochemicals, and materials. bldpharm.comthegoodscentscompany.com The introduction of substituents onto the pyrrole ring can dramatically alter its physical, chemical, and biological properties.
The introduction of methoxy (B1213986) and acetyl groups onto the pyrrole ring has been a strategy employed to modulate the electronic and steric properties of the resulting molecules, leading to a wide range of applications.
Methoxy-substituted pyrroles have been investigated for their potential in materials science. For instance, the incorporation of methoxy groups into diketopyrrolopyrrole (DPP) polymers has been shown to influence their optoelectronic properties, making them potential candidates for use as p-type semiconductors and photoacoustic probes. acs.orgbeilstein-journals.org Theoretical calculations have suggested that the methoxy group can lead to a more planar conformation in some systems, which can be advantageous for electronic applications. beilstein-journals.org
Acetyl-substituted pyrroles , particularly 2-acetylpyrrole, are well-known compounds found in a variety of natural sources and are recognized for their characteristic aromas. hmdb.caacs.org 2-Acetylpyrrole has been identified as a flavor component in foods like roasted potatoes and is used as a flavoring agent. nih.govthegoodscentscompany.com The chemistry of acetylpyrroles has also been explored, with studies on their synthesis and reactivity. For example, the acylation of N-protected pyrroles has been studied to control the regioselectivity of the substitution. nist.gov Furthermore, derivatives of acetyl-substituted pyrroles have been synthesized and investigated for their potential biological activities, including as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.
The table below provides a summary of key research findings on methoxy- and acetyl-substituted pyrroles.
| Substituent Type | Key Research Areas | Examples of Investigated Compounds | Reported Applications/Properties |
| Methoxy | Materials Science | Methoxy-substituted diketopyrrolopyrrole polymers | P-type semiconductors, Photoacoustic probes acs.orgbeilstein-journals.org |
| Acetyl | Flavor Chemistry, Medicinal Chemistry | 2-Acetylpyrrole, Polysubstituted acetylpyrroles | Flavoring agent, Acetylcholinesterase inhibitors nih.govthegoodscentscompany.com |
Despite the extensive research on substituted pyrroles, a significant research gap exists for the specific compound 1-(3-Methoxy-1H-pyrrol-2-yl)ethanone . A thorough review of the scientific literature reveals a scarcity of information regarding its synthesis, characterization, and potential applications. While databases list related compounds, such as (3-methoxy-1H-pyrrol-2-yl)(phenyl)methanone, direct studies on the ethanone (B97240) derivative are conspicuously absent. chemsynthesis.com
This lack of dedicated research presents a compelling opportunity for the scientific community. The unique substitution pattern of a methoxy group at the 3-position and an acetyl group at the 2-position could impart novel chemical and biological properties. The electron-donating nature of the methoxy group at the 3-position would likely influence the reactivity and electronic properties of the acetyl group at the 2-position, potentially leading to unique reactivity profiles compared to the more studied 2-acetylpyrrole.
Future research should focus on the following areas:
Development of synthetic routes: Establishing an efficient and scalable synthesis for this compound is the first crucial step.
Spectroscopic and structural characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction, would provide a fundamental understanding of its structure.
Exploration of chemical reactivity: Investigating its reactivity in various organic transformations could unveil novel synthetic applications.
Screening for biological activity: Given the diverse biological roles of substituted pyrroles, this compound should be screened for a range of activities, including as an enzyme inhibitor, an antimicrobial agent, or a modulator of cellular pathways.
The exploration of this understudied molecule could lead to the discovery of new chemical entities with valuable applications in medicinal chemistry, materials science, and beyond, making it a promising frontier in pyrrole chemistry.
Properties
CAS No. |
70718-05-7 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(3-methoxy-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5(9)7-6(10-2)3-4-8-7/h3-4,8H,1-2H3 |
InChI Key |
XRMDDOFDHOWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN1)OC |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Methoxy and Acetyl Substituted Pyrroles
Electrophilic Aromatic Substitution Reactions of 1-(3-Methoxy-1H-pyrrol-2-yl)ethanone
The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgpearson.com Its reactivity is often compared to that of activated benzene derivatives like phenol or aniline. The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms and thus enhancing their nucleophilicity. libretexts.org Electrophilic attack typically occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with three possible resonance structures, compared to an attack at the C3 (β) position which yields an intermediate with only two resonance forms. uop.edu.pk
In this compound, the regioselectivity of electrophilic substitution is governed by the combined directive effects of the C3-methoxy group and the C2-acetyl group.
Methoxy (B1213986) Group (at C3): The methoxy group is a powerful activating group due to the +M (mesomeric) effect, where the oxygen's lone pairs are donated to the ring. It strongly directs incoming electrophiles to the ortho and para positions. Relative to the C3 position on the pyrrole ring, this would activate the C2 and C4 positions.
Acetyl Group (at C2): The acetyl group is a deactivating group due to its -I (inductive) and -M effects, withdrawing electron density from the ring. It acts as a meta-director. nih.gov
The positions available for substitution on the this compound ring are C4 and C5. The powerful activating and directing effect of the C3-methoxy group is expected to dominate, strongly favoring substitution at the C4 position, which is ortho to it. The C5 position is less favored due to the deactivating influence of the adjacent C2-acetyl group. Therefore, electrophilic aromatic substitution on this substrate is predicted to occur predominantly at the C4 position.
Given the high reactivity of the pyrrole nucleus, electrophilic substitution reactions must often be carried out under mild conditions to avoid polymerization or degradation. uop.edu.pkwikipedia.org
Nitration: The nitration of pyrroles is typically achieved using milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene. A common reagent is nitric acid in acetic anhydride (acetyl nitrate). uop.edu.pkresearchgate.net For this compound, this reaction would be expected to yield 1-(4-nitro-3-methoxy-1H-pyrrol-2-yl)ethanone.
Sulfonation: Pyrroles can be sulfonated using a pyridine-sulfur trioxide complex (Py·SO₃) at elevated temperatures. uop.edu.pkwikipedia.org This mild reagent avoids the harsh acidic conditions of fuming sulfuric acid. The expected product would be 2-acetyl-3-methoxy-1H-pyrrole-4-sulfonic acid.
Halogenation: Halogenation of pyrroles is often rapid and can lead to polyhalogenated products. wikipedia.org For selective monohalogenation, reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂) are employed. The reaction with this compound would likely yield the corresponding 4-halo derivative.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / Ac₂O | 1-(4-Nitro-3-methoxy-1H-pyrrol-2-yl)ethanone |
| Sulfonation | Pyridine·SO₃ | 2-Acetyl-3-methoxy-1H-pyrrole-4-sulfonic acid |
| Bromination | N-Bromosuccinimide (NBS) | 1-(4-Bromo-3-methoxy-1H-pyrrol-2-yl)ethanone |
These reactions are methods for the acylation of electron-rich aromatic and heterocyclic compounds.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction is a widely used method for the formylation of pyrroles. rsc.orgtandfonline.com The regioselectivity on N-substituted pyrroles is often influenced by steric factors. thieme-connect.comrsc.org For this compound, formylation is expected to occur at the most activated C4 position, yielding 2-acetyl-4-formyl-3-methoxy-1H-pyrrole.
Houben-Hoesch Reaction: This reaction acylates electron-rich arenes, such as polyhydric phenols or pyrroles, using a nitrile (R-C≡N) in the presence of an acid catalyst (HCl and a Lewis acid like ZnCl₂ or AlCl₃). synarchive.comwikipedia.orgthermofisher.com The reaction proceeds via an electrophilic iminium species. wikipedia.orgchemistry-online.com Applying this reaction to this compound with a nitrile like acetonitrile (CH₃CN) would be expected to introduce an acetyl group, again at the C4 position, to produce 1,1'-(4-acetyl-3-methoxy-1H-pyrrole-2,4-diyl)bis(ethanone).
Nucleophilic Reactivity and Deprotonation Pathways
While the pyrrole ring itself is electron-rich and reacts with electrophiles, the N-H proton exhibits moderate acidity (pKa ≈ 17.5), allowing for deprotonation by strong bases. wikipedia.org
The nitrogen atom in pyrrole is generally considered non-basic because its lone pair of electrons is integral to the 6π aromatic system. libretexts.org Protonation of the nitrogen would disrupt this aromaticity, making the process energetically unfavorable.
However, the N-H proton can be removed by strong bases like sodium hydride (NaH) or organolithium reagents (e.g., butyllithium) to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile. The acidity of the N-H proton in this compound may be slightly increased compared to unsubstituted pyrrole due to the inductive effect of the nearby acetyl group. The deprotonation results in the formation of a nucleophilic anion that can participate in subsequent reactions, such as alkylation or acylation at the nitrogen atom. nih.gov
The pyrrolide anion, formed by deprotonation, is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the ring carbons (primarily C2 and C5). cdnsciencepub.comcdnsciencepub.com The site of attack by an electrophile, such as an acylating agent, is influenced by several factors, including the nature of the counter-ion (e.g., Li⁺, Na⁺, MgBr⁺), the solvent, and the electrophile itself. This behavior is often explained using the principle of Hard and Soft Acids and Bases (HSAB). cdnsciencepub.com
Nitrogen Atom: As a first-row element, the nitrogen anion is a "hard" nucleophilic center. It tends to react with "hard" electrophiles, such as the carbonyl carbon of acyl chlorides or chloroformates. cdnsciencepub.com
Carbon Atoms: The carbon atoms of the ring are more polarizable and are considered "soft" nucleophilic centers. They tend to react with "soft" electrophiles.
In the case of the anion of this compound, the C2 and C3 positions are blocked. The C5 position would be the primary site for C-acylation. The choice between N-acylation and C-acylation can be directed by reaction conditions. For example, reactions of pyrrolylmagnesium bromide (a softer cation) in ether often favor C-acylation, whereas the corresponding sodium or potassium salts (harder cations) tend to give exclusive N-acylation. cdnsciencepub.com
Table 2: Predicted Acylation Sites of the this compound Anion
| Counter-ion | Solvent | Electrophile Type | Predicted Major Product |
|---|---|---|---|
| Na⁺, K⁺ | Ether/THF | Hard (e.g., Acetyl Chloride) | N-acylation |
Oxidative and Reductive Transformations
The presence of both an oxidizable pyrrole nucleus and a reducible acetyl group allows for a range of oxidative and reductive transformations. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions, which can be tailored to target a specific functional group.
The acetyl group of 2-acylpyrroles can be selectively reduced to an ethyl group or a hydroxyethyl group without affecting the pyrrole ring's aromaticity. The choice of reducing agent is critical for achieving high yields and chemoselectivity.
One effective method for the complete reduction of a pyrryl alkyl ketone to the corresponding alkylpyrrole is the use of zinc-hydrochloric acid in an alcohol solvent, which can achieve high yields (>90%) tandfonline.com. For N-sulfonyl protected 2-acylpyrroles, a two-step sequence has proven effective. This involves an initial reduction of the carbonyl to a stable α-hydroxy derivative using a mild reducing agent like sodium borohydride in ethanol. The resulting alcohol can then be further reduced to the alkyl group researchgate.net. This two-step approach circumvents difficulties in the direct reduction of the carbonyl, which can be hindered by the decreased electron donation from an N-sulfonylated pyrrole ring researchgate.net.
Mild reduction of the pyrrole ring itself, for instance with zinc and acetic acid, can yield 3-pyrroline (2,5-dihydropyrrole), while more forceful catalytic reduction can completely hydrogenate the ring to produce a pyrrolidine derivative uop.edu.pk.
| Reduction Method | Reagents | Product | Notes |
|---|---|---|---|
| Clemmensen-type Reduction | Zinc-Hydrochloric Acid in Alcohol | 1-(3-Methoxy-1H-pyrrol-2-yl)ethane | Effective for complete reduction of the acetyl group to an ethyl group. tandfonline.com |
| Two-Step Reduction (for N-sulfonylated analogs) | 1. Sodium borohydride (NaBH4) in Ethanol 2. Sodium cyanoborohydride (NaBH3CN) in Acetic Acid/Dichloromethane | 2-Ethyl-3-methoxy-1-(phenylsulfonyl)-1H-pyrrole | The initial reduction to the alcohol is a key step for substrates where direct reduction is difficult. researchgate.net |
| Partial Ring Reduction | Zinc and Acetic Acid | Substituted 3-Pyrroline | Results in partial saturation of the pyrrole ring. uop.edu.pk |
| Complete Ring Hydrogenation | Catalytic Hydrogenation (e.g., H2/Pd) | Substituted Pyrrolidine | Completely saturates the heterocyclic ring. uop.edu.pk |
The pyrrole ring is inherently electron-rich and susceptible to oxidation. The stability and oxidation pathway are significantly influenced by the nature of its substituents researchgate.net. In "this compound," the electron-donating methoxy group further activates the ring towards oxidation, while the electron-withdrawing acetyl group has a deactivating effect.
Oxidation of pyrroles can lead to a variety of products. For instance, vigorous oxidation with agents like chromium trioxide in acetic acid can open the ring to form a maleimide derivative uop.edu.pk. However, more controlled, dearomative oxidation can yield functionalized products such as Δ³-pyrrol-2-ones nih.govresearchgate.net. The regioselectivity of such oxidations can be complex; for 3-substituted pyrroles, oxidation can occur at the more hindered position, a phenomenon rationalized by the initial formation of an intermediate at the less-hindered α-position, followed by nucleophilic attack nih.gov.
Further Derivatization and Functional Group Interconversions
The acetyl and methoxy groups on the pyrrole ring serve as versatile handles for further chemical modifications, enabling the synthesis of a wide array of derivatives.
The acetyl group at the C2 position readily participates in condensation reactions. A notable example is the crossed-aldol condensation with various aromatic aldehydes. This reaction can be efficiently carried out in water using silica-supported heteropolyacids as catalysts, leading to the formation of α,β-unsaturated ketones (chalcone analogs) researchgate.net. The reactivity in these condensations is influenced by the electronic nature of the substituents on the aromatic aldehyde; electron-donating groups tend to reduce the reaction time and increase the product yield researchgate.net.
| Aldehyde Reactant | Product (Chalcone Analog) | Reaction Conditions |
|---|---|---|
| Benzaldehyde | 1-(3-Methoxy-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one | Silica-supported Preyssler heteropolyacids, Water, Reflux researchgate.net |
| 4-Methoxybenzaldehyde | 1-(3-Methoxy-1H-pyrrol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Silica-supported Preyssler heteropolyacids, Water, Reflux researchgate.net |
| 4-Nitrobenzaldehyde | 1-(3-Methoxy-1H-pyrrol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Silica-supported Preyssler heteropolyacids, Water, Reflux researchgate.net |
| 2-Hydroxybenzaldehyde | 1-(3-Methoxy-1H-pyrrol-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Silica-supported Preyssler heteropolyacids, Water, Reflux researchgate.net |
The methoxy group can be selectively cleaved to reveal a hydroxyl group, a valuable functional group for further derivatization. While methods for O-demethylation of aryl methyl ethers often involve harsh reagents, selective procedures have been developed. For instance, anhydrous aluminium chloride in a non-polar solvent like ether has been used for the selective demethylation of the 5-methoxyl group in flavanones, suggesting its potential applicability to methoxy-substituted pyrroles ias.ac.in. The procedure typically involves treating the methoxy compound with an excess of powdered anhydrous aluminium chloride in ether, followed by decomposition of the resulting complex with acid ias.ac.in. Another approach for selective demethylation involves using ethylene glycol and potassium hydroxide at elevated temperatures, a method developed for methoxybenzoic acids semanticscholar.org.
The pyrrole core can be elaborated into more complex heterocyclic systems through annulation and ring expansion reactions. Annulation involves the construction of a new ring fused to the pyrrole core. Various strategies exist, including Friedel–Crafts acylations, Michael additions, and Heck couplings, to synthesize annulated pyrroles rsc.org. For example, a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed to synthesize 5,6-dihydroindolizines rsc.org.
Ring expansion strategies transform the five-membered pyrrole ring into a six-membered pyridine ring. A classical method involves heating the pyrrole with sodium ethoxide pharmaguideline.com. Another approach is the reaction of a pyrrole-containing compound with a molar excess of methanol in the presence of an acidic refractory oxide catalyst at high temperatures (300-500 °C) google.com. More modern methods utilize carbene insertion, for instance from 1,1-dibromoalkanes, to achieve a one-carbon ring expansion to form substituted pyridines researchgate.net.
Advanced Spectroscopic and Analytical Characterization Techniques in Pyrrole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural assessment of substituted pyrroles like 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone.
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons provide insight into their electronic environment. For the pyrrole (B145914) ring, the protons typically appear in the aromatic region. The presence of substituents, such as the acetyl and methoxy (B1213986) groups in the target compound, significantly influences these chemical shifts. The electron-withdrawing acetyl group at the C2 position would deshield the adjacent H5 proton, shifting it downfield. Conversely, the electron-donating methoxy group at the C3 position would shield the adjacent H4 proton, causing an upfield shift. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are observed over a much wider range than in ¹H NMR, providing clear resolution for each unique carbon atom. The carbonyl carbon of the acetyl group is characteristically found far downfield. The carbons of the pyrrole ring have distinct chemical shifts that are influenced by the attached substituents. researchgate.net The methoxy group's carbon and the acetyl methyl carbon will appear in the upfield region of the spectrum.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects in pyrrole systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.5 - 9.5 (br s) | - |
| H4 | ~6.1 | ~108 |
| H5 | ~6.8 | ~115 |
| C2 | - | ~130 |
| C3 | - | ~150 |
| C4 | - | ~108 |
| C5 | - | ~115 |
| C=O | - | ~190 |
| COCH₃ | ~2.4 (s) | ~28 |
| OCH₃ | ~3.8 (s) | ~58 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
For more complex molecular architectures and for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov For this compound, a COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons, confirming their connectivity within the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively assign the carbon signals for C4 and C5 by showing correlations to their respective attached protons, H4 and H5. It would also show correlations between the acetyl methyl protons and the acetyl methyl carbon, and the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected between:
The acetyl methyl protons and the carbonyl carbon (²J) and the C2 of the pyrrole ring (³J).
The methoxy protons and the C3 of the pyrrole ring (²J).
The H4 proton and carbons C3, C5, and potentially C2.
The H5 proton and carbons C4 and C2.
These 2D NMR experiments, used in combination, allow for the complete and unambiguous assignment of the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₇H₉NO₂), the exact molecular weight is 139.0633 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.
Upon ionization, the molecule will form a molecular ion (M⁺•). The analysis of the fragmentation of this ion provides valuable structural information. The fragmentation pathways are often influenced by the substituents on the pyrrole ring. A plausible fragmentation pattern for this compound would involve:
Loss of a methyl radical (•CH₃): Cleavage of the acetyl group can lead to the formation of a [M - 15]⁺ ion.
Loss of an acetyl radical (•COCH₃): Alpha-cleavage next to the pyrrole ring can result in the loss of the entire acetyl group, yielding a prominent [M - 43]⁺ ion.
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting acylium ion can lose CO to form a [M - 15 - 28]⁺ ion.
The following table summarizes the expected key ions in the mass spectrum of this compound.
| Ion | Formula | m/z (nominal) | Description |
| [M]⁺• | [C₇H₉NO₂]⁺• | 139 | Molecular Ion |
| [M - CH₃]⁺ | [C₆H₆NO₂]⁺ | 124 | Loss of a methyl radical from the acetyl group |
| [M - COCH₃]⁺ | [C₅H₆NO]⁺ | 96 | Loss of the acetyl group |
| [M - OCH₃]⁺ | [C₆H₆NO]⁺ | 108 | Loss of the methoxy radical |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups:
N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring.
C=O Stretch: A strong, sharp absorption band in the range of 1650-1680 cm⁻¹ would be present due to the stretching of the carbonyl group of the acetyl substituent. Conjugation with the pyrrole ring typically shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone.
C-O Stretch: The C-O stretching vibration of the methoxy group would likely appear as a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-H Stretches: Aromatic C-H stretching absorptions from the pyrrole ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. researchgate.net
C-N Stretch: This vibration typically appears in the 1350-1000 cm⁻¹ range.
Ring Vibrations: C=C and C-C stretching vibrations within the pyrrole ring will cause absorptions in the 1400-1600 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C=O (Ketone) | Stretch | 1650 - 1680 |
| C-O (Ether) | Stretch | 1200 - 1250 and 1000 - 1050 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. A beam of X-rays is diffracted into many specific directions by the crystalline lattice of atoms. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This would include:
Precise bond lengths and bond angles for all atoms in the molecule.
The conformation of the molecule, including the planarity of the pyrrole ring and the orientation of the acetyl and methoxy substituents.
Information on intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen, which dictates the crystal packing arrangement.
For example, the crystal structure of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, revealed an essentially planar molecule with intermolecular N—H⋯O hydrogen bonds that form a ribbon-like network in the crystal lattice. A similar analysis for this compound would provide an unambiguous confirmation of its structure and insights into its solid-state behavior.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized pyrrole derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography: This is the most common method for the purification of pyrrole compounds on a preparative scale. Silica gel is typically used as the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents. For a molecule with the polarity of this compound, a common solvent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The separation is based on the polarity of the compounds, with less polar compounds eluting faster than more polar compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principles as column chromatography, but on a smaller scale using a thin layer of stationary phase (e.g., silica gel) on a flat support like a glass or aluminum plate. The separated spots can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, leading to higher resolution and faster separation times. It can be used for both analytical purity assessment and preparative isolation of pyrrole derivatives.
Gas Chromatography (GC): For volatile and thermally stable pyrrole derivatives, GC can be used for purity analysis. The sample is vaporized and injected into a column, and separation occurs as the compound is carried by a carrier gas through the column. The retention time is a characteristic property of the compound.
These chromatographic methods are crucial for obtaining this compound in high purity, which is a prerequisite for accurate spectroscopic analysis and further chemical studies.
Computational and Theoretical Studies of Pyrrole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrrole (B145914) derivatives. These methods allow for a detailed mapping of electron distribution, aromaticity, and molecular orbitals, which are fundamental to understanding the molecule's stability and chemical behavior.
The electron density distribution in 1-(3-Methoxy-1H-pyrrol-2-yl)ethanone is significantly influenced by the interplay of the pyrrole ring and its substituents. The pyrrole ring itself is a π-excessive system, meaning the five-membered ring contains six π-electrons, leading to an electron density greater than one on each ring atom mdpi.com. The nitrogen atom's lone pair is integral to this aromatic sextet, contributing to the high electron density within the ring mdpi.comlibretexts.org.
The substituents at the C2 and C3 positions modulate this distribution:
Acetyl Group (at C2): The ethanone (B97240) (acetyl) group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This leads to a decrease in electron density at the C2 position and a polarization of the C=O bond.
Methoxy (B1213986) Group (at C3): The methoxy group is an electron-donating group. The oxygen atom's lone pairs can be delocalized into the pyrrole ring through resonance, thereby increasing the electron density, particularly at the ortho and para positions relative to its point of attachment.
Quantum chemical calculations, such as those performed using Gaussian software, can model these effects precisely nih.gov. The analysis would likely show a high electron density localized on the nitrogen atom and the oxygen atom of the methoxy group, while the carbonyl carbon of the acetyl group would be relatively electron-deficient. This electronic arrangement is crucial for predicting the molecule's sites of electrophilic and nucleophilic attack.
The pyrrole ring is fundamentally aromatic, adhering to Hückel's rule (4n+2 π electrons, where n=1) libretexts.org. This aromaticity is a key factor in its stability and reactivity. However, the degree of aromaticity and electron delocalization can be finely tuned by substituents.
Theoretical studies on substituted five-membered N-heterocycles show that both electron-donating and electron-withdrawing groups can disrupt the cyclic delocalization compared to the unsubstituted parent ring rsc.org.
Electron-donating groups (like methoxy) can sometimes hinder cyclic delocalization by creating bottlenecks through the shortening of double bonds or elongation of single bonds rsc.org.
Electron-withdrawing groups (like acetyl) can also alter the delocalization pattern.
The aromaticity of the pyrrole ring in this compound can be quantified using various computational indices.
Table 1: Theoretical Indices for Assessing Aromaticity
| Index | Description | Expected Influence of Substituents |
|---|---|---|
| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity. | The combined push-pull electronic effects may lead to a slight decrease in the HOMA value compared to unsubstituted pyrrole. |
| NICS (Nucleus-Independent Chemical Shift) | Measures the magnetic shielding at the center of the ring. More negative values typically indicate stronger aromaticity. | The deshielding effect of the carbonyl group might compete with the shielding from the ring current, affecting the NICS value. |
| EDDB (Electron Density of Delocalized Bonds) | A method to quantify cyclic delocalization by analyzing the π-electron density distribution. | This would reveal how the substituent effects alter the flow of π-electrons around the ring system rsc.orgresearchgate.net. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species researchgate.netpku.edu.cnwikipedia.org. The energies and spatial distributions of these orbitals in this compound dictate its reactivity profile.
HOMO: For a π-rich system like pyrrole, the HOMO is expected to be primarily located on the pyrrole ring itself. The electron-donating methoxy group at C3 would likely increase the energy of the HOMO and increase its electron density at the C4 and C5 positions, making these sites susceptible to electrophilic attack.
LUMO: The electron-withdrawing acetyl group at C2 is expected to significantly lower the energy of the LUMO and localize it predominantly on the C2-acetyl portion of the molecule. This makes the carbonyl carbon a prime target for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity. The combination of an electron-donating group and an electron-withdrawing group on the pyrrole ring would be expected to decrease this gap compared to unsubstituted pyrrole.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Primary Location | Predicted Energy Level | Implied Reactivity |
|---|---|---|---|
| HOMO | Pyrrole ring, with significant density at C4/C5 | Relatively high (destabilized by methoxy group) | Susceptible to electrophilic attack |
| LUMO | C2-Acetyl group | Relatively low (stabilized by acetyl group) | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | N/A | Relatively small | High chemical reactivity |
These FMO characteristics are essential for predicting the outcomes of various reactions, including cycloadditions and substitutions wikipedia.org.
Conformational Analysis and Molecular Dynamics Simulations
The study of molecular conformations is crucial for understanding the three-dimensional shapes that a molecule can adopt through rotation around its single bonds chemistrysteps.comyoutube.com. For this compound, the most significant conformational flexibility arises from the rotation around the C2-C(O) bond of the acetyl group.
Theoretical studies on 2-acylpyrroles have shown the existence of two stable planar conformers: syn and anti (also referred to as N,O-cis and N,O-trans) researchgate.net. These conformers are defined by the dihedral angle between the N-H bond of the pyrrole and the C=O bond of the acetyl group.
syn-conformer: The N-H and C=O bonds are on the same side of the C2-C(O) bond. This conformation is often stabilized by the formation of intermolecular hydrogen-bonded cyclic dimers in solution and the solid state researchgate.netresearchgate.net.
anti-conformer: The N-H and C=O bonds are on opposite sides of the C2-C(O) bond.
For 2-acylpyrroles, the syn-conformer is typically found to be the more stable form researchgate.net. The presence of the methoxy group at the C3 position in this compound could introduce steric hindrance that might influence the relative stability of these conformers.
Molecular dynamics (MD) simulations could further explore the dynamic behavior of this molecule, showing how it samples different conformational states over time and how it interacts with solvent molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reaction types could be investigated.
Given the electron-rich nature of the pyrrole ring, electrophilic aromatic substitution is a key reaction. Due to the directing effects of the substituents, the C5 position is the most likely site for electrophilic attack. Reaction pathway modeling could elucidate the mechanism by:
Modeling Reactants: Creating a computational model of this compound and an electrophile.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate, for instance, for the formation of the σ-complex (Wheland intermediate) after the electrophile attacks the C5 position.
Calculating Activation Energy: Determining the energy barrier (Ea) from the reactants to the transition state, which governs the reaction rate.
Such studies have been used to understand reaction selectivity in pyrrole chemistry, for example, in modeling the dimerization process or cyclization reactions on surfaces researchgate.net. The characterization of the transition state provides critical information about the bond-forming and bond-breaking processes that occur during the reaction.
Elucidation of Solvation Effects on Reaction Mechanisms
Reactions are rarely carried out in the gas phase; the solvent plays a critical role in chemical reactivity acs.org. Computational models can account for solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules).
Solvation can significantly influence the reaction mechanisms of this compound. For instance, in an electrophilic substitution reaction, the formation of a charged intermediate (the σ-complex) would be heavily stabilized by polar solvents. Quantum-chemical calculations incorporating a solvent model could reveal:
Stabilization of Intermediates and Transition States: Polar solvents can lower the activation energy of reactions that proceed through charged transition states, thereby increasing the reaction rate osi.lv.
Changes in Reaction Selectivity: The polarity of the solvent can alter the energy landscape of competing reaction pathways, potentially changing the product distribution osi.lvacs.org. For example, in the sulfonation of pyrrole, solvation effects are crucial for explaining the observed preference for substitution at the β-position over the α-position, even though the α-σ-complex is more stable in the gas phase osi.lv.
By modeling reactions in different solvents (e.g., a nonpolar solvent like hexane versus a polar solvent like DMSO), computational studies can predict how solvent choice can be used to control the outcome of a reaction involving this compound.
Role of 1 3 Methoxy 1h Pyrrol 2 Yl Ethanone As a Synthetic Intermediate
Precursor in the Synthesis of More Complex Pyrrole (B145914) Scaffolds
While the specific use of 1-(3-Methoxy-1H-pyrrol-2-yl)ethanone as a precursor for more complex pyrrole scaffolds is not detailed in the available literature, the general reactivity of similar compounds suggests potential pathways.
Development of Poly-substituted Pyrrole Derivatives
The synthesis of poly-substituted pyrroles is a significant area of research in organic chemistry. Generally, existing substituents on a pyrrole ring direct the position of new incoming groups and can be modified to create more complex derivatives. For a compound like this compound, the acetyl group could potentially be used in reactions such as aldol condensations, reductions to alcohols, or converted to other functional groups to build upon the pyrrole core. However, no specific examples of these transformations for this particular compound have been found in the scientific literature.
Application in the Construction of Fused Heterocyclic Systems
Fused heterocyclic systems, where one or more rings share an edge with the pyrrole core, are of great interest due to their diverse biological activities. The construction of these systems often involves the cyclization of appropriately substituted precursors. In theory, the functional groups of this compound could be elaborated to facilitate intramolecular cyclization reactions, leading to the formation of fused rings. For instance, the acetyl group could be a starting point for building a second ring. Nevertheless, there is no documented evidence of this compound being utilized for this purpose.
Building Block for Specialized Chemical Structures
The unique electronic and structural properties of the pyrrole ring make it an attractive component in the design of specialized chemical structures.
Development of Catalysts and Ligands
Pyrrole-containing compounds can act as ligands that coordinate with metal atoms to form catalysts. The nitrogen atom of the pyrrole ring and other potential donor atoms from substituents can bind to metals, influencing the catalyst's activity and selectivity. While the potential for this compound to be modified into a ligand exists, for example, by converting the acetyl group into an imine or another coordinating group, there are no specific reports of its use in the development of catalysts or ligands.
Emerging Research Directions and Future Prospects in Pyrrole Chemistry
Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. In the realm of pyrrole (B145914) synthesis, this translates to the development of greener methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. These approaches are not only ecologically responsible but also often lead to higher efficiency and novel molecular architectures.
Advanced Catalytic Approaches (e.g., metal, nanomaterial, biocatalysis)
Catalysis is at the heart of green chemistry, offering pathways to synthesize complex molecules with high selectivity and efficiency. For pyrrole synthesis, several advanced catalytic systems are being actively explored.
Metal Catalysis: Transition metals such as gold, palladium, copper, rhodium, and ruthenium have been instrumental in developing novel pyrrole syntheses. mdpi.com These catalysts can facilitate a variety of reactions, including cycloadditions and multicomponent reactions, under mild conditions. mdpi.com For instance, iron-catalyzed processes are gaining traction due to the metal's abundance and low toxicity, offering a more sustainable alternative to precious metal catalysts.
| Catalyst Type | Metal Example | Key Advantages |
| Precious Metal | Palladium (Pd) | High efficiency and selectivity in cross-coupling reactions. |
| Precious Metal | Gold (Au) | Catalyzes unique cyclization reactions of functionalized alkynes. |
| Abundant Metal | Iron (Fe) | Low cost, low toxicity, and versatile reactivity. |
| Abundant Metal | Copper (Cu) | Promotes various coupling and cyclization reactions. |
Nanomaterial Catalysis: The application of nanomaterials as catalysts offers several advantages, including high surface-area-to-volume ratios, enhanced catalytic activity, and ease of recovery and recyclability. Magnetic nanoparticles, such as copper-imine functionalized magnetite (Cu@imine/Fe3O4 MNPs), have been successfully employed in the solvent-free synthesis of polysubstituted pyrroles, demonstrating high reactivity and the ability to be recycled multiple times without significant loss of activity. Another innovative approach involves the use of nano-ferrite supported glutathione (Nano-FGT) as a recyclable organocatalyst for the Paal–Knorr condensation in aqueous media. wikipedia.org
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. The use of transaminases, for example, has been demonstrated in the biocatalytic equivalent of the classical Knorr pyrrole synthesis. nih.gov This chemoenzymatic approach involves the selective amination of α-diketones in the presence of β-keto esters, showcasing the potential of enzymes to construct the pyrrole core with high precision. nih.govresearchgate.net Furthermore, enzymatic CO2 fixation using a UbiD-type decarboxylase coupled with a carboxylic acid reductase has been shown to produce pyrrole-2-carbaldehyde from pyrrole, highlighting a novel and sustainable route to functionalized pyrroles. nih.gov
Implementation of Flow Chemistry and Continuous Manufacturing
Flow chemistry, utilizing microreactors and continuous flow systems, is revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and seamless scalability. The synthesis of pyrrole derivatives has been successfully translated to continuous flow processes, demonstrating significant improvements over traditional batch methods.
The Paal-Knorr and Hantzsch pyrrole syntheses have been adapted to flow conditions, allowing for rapid optimization and scale-up. researchgate.net For example, a flow chemistry method for the Paal-Knorr reaction was optimized in microreactors with volumes ranging from 0.13 to 7 μL, achieving near-quantitative yields. This process was then scaled up in a larger microstructured flow reactor, enabling the production of a pyrrole derivative at a rate of 55.8 grams per hour. researchgate.net
Similarly, the Clauson-Kaas synthesis of N-substituted pyrroles has been efficiently performed in a continuous flow setup using p-toluenesulfonic acid as a catalyst. This method allows for a short residence time and simplifies product isolation. nih.gov The ability to perform multi-step syntheses in a single, uninterrupted flow sequence is a key advantage, facilitating the rapid and efficient generation of libraries of pyrrole derivatives with high purity.
Development of Advanced Functional Materials
The unique electronic and photophysical properties of the pyrrole ring make it a valuable building block for a wide range of advanced functional materials. From organic electronics to smart sensors, pyrrole derivatives are at the forefront of materials science innovation.
Integration into Optoelectronic Devices
Pyrrole-containing materials, particularly in their polymerized form (polypyrrole) and as components of larger conjugated systems, are extensively used in organic electronics due to their semiconducting and conducting properties.
Organic Field-Effect Transistors (OFETs): Pyrrole and its fused-ring derivatives, such as thieno[3,2-b]pyrrole and diketopyrrolopyrrole (DPP), are key components in organic semiconductors for OFETs. researchgate.netnih.gov While pyrrole itself is highly electron-rich, which can lead to instability, its incorporation into fused aromatic systems enhances stability while retaining favorable electronic properties. mdpi.comacs.org For instance, quinoidal compounds based on pyrrolo[3,2-b]pyrrole have been designed as n-channel organic semiconductors with high thermal stability and excellent electron mobility. nih.gov
Organic Solar Cells (OSCs): Pyrrole-based materials are utilized as both donor and acceptor components in the active layer of OSCs. A non-fused acceptor based on a 1-(2-butyloctyl)-1H-pyrrole π-bridge has been synthesized, leading to OSCs with a power conversion efficiency of 19.4% and enhanced stability. pearson.com Pyrrole can also be used as an additive in perovskite solar cells, where it improves the crystallinity and quality of the perovskite layer, resulting in higher efficiency and stability. edurev.in
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pyrrole derivatives make them suitable for use as emitting materials in OLEDs. mdpi.com For example, 1,4-dihydropyrrolo[3,2-b]pyrrole modified with dibenzoxazepine has been shown to be a highly efficient core for charge-transfer-based blue emitters in OLEDs. mdpi.com Computational studies have also explored the potential of pyrrole-terphenyl based molecules for OLED applications.
| Optoelectronic Device | Role of Pyrrole Derivative | Example Pyrrole-Based Structure |
| Organic Field-Effect Transistor (OFET) | Organic Semiconductor | Thieno[3,2-b]pyrrole, Diketopyrrolopyrrole |
| Organic Solar Cell (OSC) | Donor or Acceptor Material | 1-(2-butyloctyl)-1H-pyrrole π-bridge |
| Organic Light-Emitting Diode (OLED) | Emitting Material | 1,4-Dihydropyrrolo[3,2-b]pyrrole |
Applications in Smart Materials and Sensors
The ability of pyrrole-based materials, particularly polypyrrole (PPy), to change their physical and chemical properties in response to external stimuli makes them excellent candidates for smart materials and sensors.
Chemical and Gas Sensors: PPy and its composites are widely used in the fabrication of sensors for a variety of analytes. pearson.com PPy-based gas sensors have demonstrated sensitivity to ammonia, volatile organic compounds (VOCs), and other gases. researchgate.netresearchgate.net The sensing mechanism often relies on the change in the electrical conductivity of the PPy film upon interaction with the analyte. mdpi.com For example, PPy percolation networks have been used to create highly sensitive ammonia sensors. mdpi.com Furthermore, conjugated molecules based on dithienopyrrole derivatives have been synthesized as fluorescent chemosensors for the detection of herbicides. acs.org
Biosensors: The biocompatibility and conductivity of PPy make it an ideal material for biosensors. PPy films can be used to immobilize biomolecules such as DNA and proteins, enabling the reporterless detection of biological interactions. nih.gov For instance, PPy-coated electrodes have been successfully used to detect DNA hybridization and antibody-antigen binding by monitoring changes in the polymer's doping/undoping process. nih.gov
Stimuli-Responsive Materials: Pyrrole-based polymers can be designed to respond to a variety of stimuli, including pH, temperature, and electrical potential. polimi.it This responsiveness makes them suitable for applications such as artificial muscles and controlled drug delivery systems. For example, PPy-based actuators can operate in various biological media and have potential applications in cell biology and biomedicine. nih.gov Additionally, pyrrole-based polymers have been developed that exhibit stress-responsive luminescence, where the fluorescence intensity changes upon mechanical stretching. edurev.in
Theoretical Prediction and Data-Driven Discovery in Pyrrole Chemistry
The integration of computational chemistry and data-driven approaches is accelerating the discovery and development of new pyrrole-based molecules with desired properties.
Theoretical Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and properties of pyrrole derivatives. These methods can be used to predict reaction mechanisms, calculate thermodynamic properties, and elucidate the optoelectronic characteristics of novel compounds. pearson.comedurev.in For example, computational studies have been used to investigate the mechanism of pyrrole synthesis and to design new pyrrole-based materials for OLEDs. edurev.in Theoretical calculations of reaction rate coefficients for key reactions in pyrrole combustion chemistry have also been performed to improve kinetic models. researchgate.net
Data-Driven Discovery: Machine learning is emerging as a transformative tool in chemical synthesis and materials discovery. By training models on large datasets of chemical reactions, it is possible to predict reaction outcomes, such as yield, with a high degree of accuracy. A random forest model has been developed to predict the yield of condensation reactions between pyrroles or dipyrromethanes and aldehydes, achieving a mean absolute error of 9.6%. acs.org This predictive capability can significantly reduce the experimental effort required to optimize reaction conditions and discover new synthetic routes. Furthermore, machine learning models are being trained to predict the biological activity of molecules, which can be applied to the discovery of new pyrrole-based drugs. These data-driven approaches, combined with high-throughput screening, have the potential to rapidly identify new pyrrole derivatives with promising applications in medicine and materials science.
Application of Machine Learning in Retrosynthesis and Reaction Prediction
The synthesis of highly functionalized pyrroles remains a significant challenge due to issues of regioselectivity and reactivity. epa.gov In recent years, machine learning (ML) has emerged as a powerful tool to address these complexities, offering new avenues for retrosynthetic analysis and reaction prediction. ML models, particularly neural networks, can be trained on vast repositories of chemical reactions to recognize patterns and predict plausible synthetic routes. nih.gov
One of the key approaches involves training ML models on literature data that has been matched to high-quality, expert-coded reaction rules. This synergistic approach has been shown to achieve higher accuracy in synthetic planning than either expert systems or ML models alone. nih.gov Such models can handle both common and rare reaction types, making them particularly valuable for designing synthetic pathways to novel or complex pyrrole derivatives.
Transfer learning is another machine learning strategy that has been introduced to enhance retrosynthetic analysis, especially when dealing with limited datasets. nih.gov In this approach, a model is first pre-trained on a large, general dataset of chemical reactions to learn the fundamental principles of chemical transformations. This pre-trained model is then fine-tuned on a smaller, more specific dataset, such as reactions for synthesizing pyrrole derivatives. This method has been shown to significantly improve the accuracy of retrosynthetic predictions. nih.gov The use of sequence-to-sequence (seq2seq) and Transformer models, originally developed for natural language processing, has proven effective in translating the structure of a target molecule into its potential reactants. nih.gov
Table 1: Machine Learning Models in Retrosynthesis
| Model Type | Description | Application in Pyrrole Chemistry |
|---|---|---|
| Neural Networks | Trained on large reaction databases to predict synthetic routes. nih.gov | Can be used to devise synthetic pathways for complex pyrrole structures. |
| Transfer Learning | A model is pre-trained on a large dataset and then fine-tuned on a smaller, specific dataset. nih.gov | Improves prediction accuracy for the synthesis of specific pyrrole derivatives. nih.gov |
| Seq2Seq and Transformer Models | Originally for language translation, these models can "translate" a product molecule into its reactants. nih.gov | Can predict the starting materials for a target pyrrole compound like 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone. |
Computational Design and Optimization of Novel Pyrrole Architectures
Computational methods are increasingly being employed for the rational design and optimization of new pyrrole-based molecules with desired biological activities. nih.govnih.gov Structure-based drug design, for instance, has been successfully used to develop novel pyrrole-fused pyrimidine derivatives as potential inhibitors of the InhA enzyme, a key target in the fight against tuberculosis. nih.gov In silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in identifying lead compounds with good oral bioavailability and low toxicity risks. nih.gov
Fragment-based quantitative structure-activity relationship (FB-QSAR) models are another powerful computational tool. These models can provide insights into the structural requirements for a compound to exhibit a specific biological activity. For example, FB-QSAR has been used to guide the synthesis of pyrrole derivatives as dual inhibitors of COX-1 and COX-2 enzymes, which are important targets for anti-inflammatory drugs. nih.gov These studies highlight how minor structural modifications in pyrrole derivatives can significantly impact their inhibitory activities and selectivity. nih.gov
Furthermore, structure-guided computational optimization has been instrumental in developing potent antimalarial agents from a series of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors. acs.org This approach allows for the systematic modification of a lead compound to improve its physicochemical properties and biological efficacy.
Table 2: Computational Approaches in Pyrrole Drug Design
| Computational Method | Application | Example |
|---|---|---|
| Structure-Based Design | Designing molecules to fit the active site of a biological target. | Development of pyrrole-fused pyrimidine derivatives as InhA inhibitors. nih.gov |
| In Silico ADMET Prediction | Predicting the pharmacokinetic properties of a compound. | Assessing the drug-likeness of novel pyrrole derivatives. nih.gov |
| FB-QSAR | Identifying the relationship between chemical structure and biological activity. | Guiding the synthesis of pyrrole-based COX inhibitors. nih.gov |
| Computational Docking | Predicting the binding mode of a ligand to a receptor. | Understanding the interaction of pyrrole derivatives with the InhA active site. nih.gov |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Fields
The versatility of the pyrrole scaffold has led to its widespread use in interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, materials science, and chemical biology. Pyrrole-containing compounds play a crucial role in nature, being fundamental components of essential biomolecules like heme and chlorophyll. epa.gov This natural prevalence has inspired the synthesis and investigation of a vast array of pyrrole derivatives for various applications. epa.govnih.gov
In medicinal chemistry, pyrrole derivatives are being extensively explored for their potential as therapeutic agents. They have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov For instance, new series of pyrrole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. mdpi.com
The unique electronic properties of pyrroles also make them attractive for applications in materials science. Pyrrole-based conducting polymers, for example, are a significant area of research with potential applications in electronics and sensors. epa.gov The ability to tune the properties of these materials through the synthesis of highly functionalized pyrroles is a key driver of this research. epa.gov
The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. bohrium.com These synthetic strategies are particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery and materials science. bohrium.com
Q & A
Q. What established methods are used to synthesize 1-(3-Methoxy-1H-pyrrol-2-yl)ethanone and its derivatives?
Multi-component reactions under reflux conditions are common. For example, pyrrole derivatives can be synthesized via catalytic methods using iodine (Io) in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key steps include monitoring by TLC, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄. Derivatives often involve substitutions at the pyrrole ring or methoxy group, with regioselectivity controlled by reaction conditions .
Q. What spectroscopic techniques are employed for structural characterization?
- IR spectroscopy : Identifies carbonyl (C=O, ~1645–1651 cm⁻¹) and methoxy (C-O, ~1252 cm⁻¹) groups .
- ¹H NMR : Distinct signals for methoxy protons (~δ 3.86 ppm), pyrrole protons (δ 6.6–7.5 ppm), and acetyl groups (δ 2.08–2.42 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar compounds (e.g., monoclinic C2/c space group, Bruker SMART APEX diffractometer) .
Q. What thermodynamic properties (e.g., melting points) are reported?
Melting points (Tfus) for analogous pyrrole derivatives range from 89–121°C, depending on substituents. For example, 1-(4-methoxyphenyl) derivatives melt at 89–91°C , while brominated analogs show higher Tfus (116–118°C) . Sublimation enthalpy (ΔsubH) for related compounds is ~81.2 kJ/mol, measured via mass-loss effusion (ME) methods .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., Tfus discrepancies) be resolved?
Discrepancies in melting points (e.g., ±3°C variations) arise from differing experimental setups (e.g., heating rates, sample purity). Methodological solutions:
Q. What strategies optimize regioselectivity in pyrrole ring substitutions?
Q. How do hydrogen bonding patterns influence crystal packing and stability?
Graph set analysis (e.g., Etter’s formalism) reveals that N-H···O and C-H···O interactions dominate in pyrrole derivatives. For example, hydrogen bond donor-acceptor distances of ~2.8–3.0 Å stabilize monoclinic crystal systems . Computational tools like Mercury (CCDC) can model these interactions for predictive crystallography .
Q. What computational methods predict molecular interactions for drug discovery applications?
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes).
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous environments (AMBER/CHARMM force fields) .
Safety and Experimental Design
Q. What safety protocols are critical for handling pyrrole derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
- First aid : Immediate rinsing with water for skin contact; consult a physician if inhaled or ingested .
- Waste disposal : Segregate hazardous waste for incineration by licensed facilities .
Q. How can researchers design experiments to study biological activity?
- In vitro assays : Use cell lines (e.g., HEK293) to test cytotoxicity (MTT assay) and IC₅₀ values .
- Targeted synthesis : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) to enhance binding affinity .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
